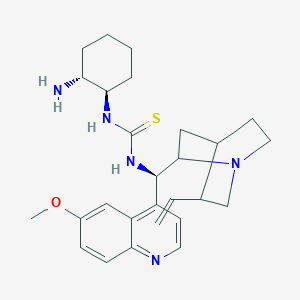
1-((1R,2R)-2-Aminocyclohexyl)-3-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1R,2R)-2-Aminocyclohexyl)-3-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)thiourea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexyl ring, a quinoline moiety, and a thiourea group, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
The synthesis of 1-((1R,2R)-2-Aminocyclohexyl)-3-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)thiourea involves multiple steps, starting with the preparation of the individual components. The cyclohexyl ring is typically synthesized through a series of hydrogenation reactions, while the quinoline moiety is prepared via a Skraup synthesis. The thiourea group is introduced through a reaction with thiocyanate and an amine. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
化学反応の分析
1-((1R,2R)-2-Aminocyclohexyl)-3-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiourea group, leading to the formation of different thiourea derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
科学的研究の応用
1-((1R,2R)-2-Aminocyclohexyl)-3-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of 1-((1R,2R)-2-Aminocyclohexyl)-3-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis .
類似化合物との比較
1-((1R,2R)-2-Aminocyclohexyl)-3-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)thiourea can be compared with other similar compounds, such as:
1-((1R,2R)-2-Aminocyclohexyl)-3-(quinolin-4-yl)methylthiourea: This compound lacks the methoxy and vinyl groups, which may affect its biological activity and chemical reactivity.
1-((1R,2R)-2-Aminocyclohexyl)-3-(quinolin-4-yl)thiourea: This compound lacks the methoxy group, which may influence its solubility and interaction with molecular targets.
1-((1R,2R)-2-Aminocyclohexyl)-3-(quinolin-4-yl)(5-vinylquinuclidin-2-yl)methylthiourea: This compound lacks the methoxy group, which may affect its overall stability and reactivity.
特性
分子式 |
C27H37N5OS |
|---|---|
分子量 |
479.7 g/mol |
IUPAC名 |
1-[(1R,2R)-2-aminocyclohexyl]-3-[(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea |
InChI |
InChI=1S/C27H37N5OS/c1-3-17-16-32-13-11-18(17)14-25(32)26(31-27(34)30-24-7-5-4-6-22(24)28)20-10-12-29-23-9-8-19(33-2)15-21(20)23/h3,8-10,12,15,17-18,22,24-26H,1,4-7,11,13-14,16,28H2,2H3,(H2,30,31,34)/t17?,18?,22-,24-,25?,26-/m1/s1 |
InChIキー |
NFEJIKCPWWZIFG-UZTFGMOFSA-N |
異性体SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H](C3CC4CCN3CC4C=C)NC(=S)N[C@@H]5CCCC[C@H]5N |
正規SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)NC5CCCCC5N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















